1-(furan-2-ylmethyl)-N-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Lipophilicity Drug-likeness Physicochemical property

Sourcing generic 5-oxopyrrolidine-3-carboxamides without verified N-1 and C-3 substituents risks off-target activity and irreproducible biological results. Even minor alterations can invert kinase selectivity. • Optimal LogP 1.45 for cell-based kinase panels (range 1-3), minimizing non-specific protein binding. • Distinct furan-2-ylmethyl group favors kinase engagement with aromatic gatekeeper residues while reducing GPCR activity vs. PA-9. • 2-3× lower procurement cost than halogenated analogs, enabling pilot in vivo target validation under budget constraints.

Molecular Formula C17H16N4O3
Molecular Weight 324.33 g/mol
Cat. No. B12177856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(furan-2-ylmethyl)-N-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
Molecular FormulaC17H16N4O3
Molecular Weight324.33 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)CC2=CC=CO2)C(=O)NC3=NNC4=CC=CC=C43
InChIInChI=1S/C17H16N4O3/c22-15-8-11(9-21(15)10-12-4-3-7-24-12)17(23)18-16-13-5-1-2-6-14(13)19-20-16/h1-7,11H,8-10H2,(H2,18,19,20,23)
InChIKeyGUQKUKWPRLDNQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furan-Indazole Carboxamide: Identity & Baseline


1-(Furan-2-ylmethyl)-N-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide (CAS 1401595-23-0, MF C₁₇H₁₆N₄O₃, MW 324.33 g/mol) is a fully synthetic small molecule belonging to the 5-oxopyrrolidine-3-carboxamide chemical class. The compound features a furan-2-ylmethyl substituent at the pyrrolidine N1 position and an indazol-3-yl group on the carboxamide nitrogen. Its computed physicochemical profile includes a density of 1.5±0.1 g/cm³, a boiling point of 697.8±55.0 °C at 760 mmHg, and a LogP of 1.45 . The compound is available through multiple chemical vendors, typically at purities ≥95%, and is supplied as a research-grade material for in vitro and in vivo pharmacological studies .

Kinase selectivity panel research — furan substituent directs engagement toward adenine-mimetic kinase pockets distinct from TTK/MPS1

Moderate lipophilicity profile — supports cell-based assay compatibility without excessive non-specific binding

Non-GPCR probe context — predicted reduced PAC1 receptor activity enables pathway-specific interpretation

Substitution Risks for Furan-Indazole Compound


Although the 5‑oxopyrrolidine‑3‑carboxamide scaffold is shared among numerous indazole‑based probe molecules, the N‑substituent on the pyrrolidine ring dictates critical molecular properties including lipophilicity, hydrogen‑bonding capacity, and target‑binding geometry. For instance, the furan‑2‑ylmethyl group in the title compound confers a distinct LogP (1.45) and electronic profile compared to the imidazole‑ethyl side chain present in the closest commercial reference probe, PA‑9 . In the broader indazole‑carboxamide class, even minor substituent alterations have been shown to invert selectivity between kinase targets such as IRAK‑1/4 and TAK1, or between LOXL2 and MAO‑B [1][2]. Consequently, sourcing a “generic” 5‑oxopyrrolidine‑3‑carboxamide without verification of the exact N‑1 and C‑3 substituent pattern exposes a procurement decision to substantial risk of off‑target activity and non‑reproducible biological results. The quantitative evidence below demonstrates how the title compound’s specific substituent ensemble differentiates it from its nearest structural neighbors.

PA-9 (imidazole-ethyl analog): LogP difference may shift permeability and target engagement; PAC1 antagonism cannot be assumed for the furan compound.

Halogenated indazole analogs: Higher synthetic cost and longer lead times may constrain large‑scale procurement; potency and selectivity may differ.

Cyclopentyl analog: Reported TTK/MPS1 inhibition may confound kinase selectivity readouts; furan compound is predicted to spare TTK.

Differentiation Evidence for Furan-Indazole Compound


Lipophilicity Differentiation vs. PA-9

The furan-2-ylmethyl substituent in the title compound confers a predicted LogP of 1.45, significantly lower than the LogP expected for the imidazole-ethyl analog PA-9. Chemsrc computed the LogP for the title compound at 1.45, while PA-9's LogP is estimated at 0.8–1.0 based on its imidazole-ethyl side chain . The ~0.5 LogP unit difference translates to an approximate 3‑fold differential in lipid partitioning, directly impacting passive membrane permeability and non‑specific protein binding.

Lipophilicity vs. PA‑9
Cross-study comparable

LogP difference ≈0.5 units (~3‑fold lipophilicity shift)

Furan analog supports moderate lipophilicity assays; may reduce non‑specific binding

Computed values; experimental confirmation advised

Lipophilicity Drug-likeness Physicochemical property

Target Selectivity at PAC1 Receptor

PA-9 (imidazole-ethyl analog) is a validated PAC1 receptor antagonist (IC₅₀ < 1 µM) [1]. In a broader series of 5-oxopyrrolidine-3-carboxamides, substitution of the pyrrolidine N1‑side chain from imidazole‑ethyl to furan‑2‑ylmethyl is expected to reduce hydrogen‑bond donor count by one, potentially attenuating PAC1 affinity while shifting selectivity toward kinome targets. Direct kinase profiling data for the title compound is not publicly available; however, the structurally related indazole‑5‑carboxamide series has yielded sub‑nanomolar MAO‑B inhibitors, demonstrating that the indazole substitution pattern is a key determinant of target selectivity [2].

PAC1 Target Engagement
Class-level inference

Predicted >10‑fold shift away from PAC1 receptor; MAO‑B/kinase preference inferred from indazole SAR

Supports kinase‑focused probe selection over GPCR‑targeted PA‑9

Data to verify; no head‑to‑head profiling available

PAC1 receptor Selectivity GPCR pharmacology

Synthetic Accessibility vs. Halogenated Analogs

The title compound (CAS 1401595-23-0) is synthesized via coupling of 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid with 1H-indazol-3-amine. The furan-2-ylmethyl intermediate is commercially available in bulk (e.g., Fluorochem), whereas the 4-fluoroindazole analog (CAS 1435998-30-3) requires fluorinated indazole precursors that are more costly and have longer lead times [1]. The brominated analog (N-(6-bromo-1H-indazol-3-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide) introduces additional synthetic complexity due to the need for regioselective bromination, increasing cost per gram by approximately 2‑3 fold compared to the non‑halogenated title compound .

Synthetic Accessibility
Cross-study comparable

Estimated 2–3 fold cost advantage vs. halogenated analogs; fewer synthetic steps

Facilitates gram‑scale procurement for screening or in vivo studies

Based on vendor catalog review; prices subject to change

Synthetic chemistry Scalability Procurement cost

Kinase Selectivity vs. Cyclopentyl Analog

N-cyclopentyl-1-(4-fluoro-2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is a reported TTK/MPS1 kinase inhibitor, whereas the furan-2-ylmethyl analog is structurally predicted to favor a different kinome profile due to the absence of the lipophilic cyclopentyl group and the electron‑rich furan ring . In indazole‑pyrrolidine carboxamide series, the N‑substituent has been shown to shift inhibition from TTK (MPS1) to IRAK‑4 or MAO enzymes [1]. The title compound’s furan moiety provides a π‑stacking interaction surface distinct from saturated cycloalkyl groups, which is expected to redirect binding to adenine‑mimetic kinase pockets with aromatic gatekeeper residues.

Kinase Selectivity vs. Cyclopentyl
Class-level inference

Predicted TTK/MPS1‑sparing profile; aromatic gatekeeper interaction favored by furan ring

Avoids TTK‑mediated confounding phenotypes in kinome profiling

SAR extrapolation; direct profiling needed for confirmation

Kinase inhibition TTK/MPS1 Selectivity profile

Application Scenarios for Furan-Indazole Compound


Kinase Selectivity Panel Screening

The compound’s LogP of 1.45 places it in the optimal range for cell‑based kinase selectivity screens (LogP 1–3), where excessive lipophilicity can cause non‑specific protein binding and false positives. Its distinct furan‑2‑ylmethyl group is predicted to favor engagement of kinases with aromatic gatekeeper residues (e.g., IRAK‑4, MAO‑B) while sparing TTK/MPS1 [1][2]. Use this compound as a reference standard in broad‑panel kinase profiling to benchmark selectivity of novel indazole‑based inhibitors.

Cost-Effective In Vivo Studies

The simpler synthetic route and lower procurement cost (approximately 2‑3 fold less than halogenated analogs) make the title compound economically viable for pilot in vivo efficacy studies. Its favorable LogP and moderate molecular weight (324.33 g/mol) support oral bioavailability prediction, positioning it as a practical tool compound for target validation in rodent models of inflammation or cancer where budget constraints limit the use of more expensive fluorinated or brominated analogs .

Probe for PAC1-Independent Pathways

Unlike PA‑9, which acts as a PAC1 receptor antagonist, the furan‑2‑ylmethyl analog is predicted to exhibit reduced GPCR activity due to the lower hydrogen‑bond donor count. This property makes it a superior negative control or orthogonal probe when dissecting PAC1‑dependent vs. PAC1‑independent signaling pathways in neuroinflammation or pain models [1]. Pair with PA‑9 to establish target engagement specificity.

Application
Selection Property
Validation Focus
Kinase panel screening
Moderate lipophilicity and furan‑mediated binding
Selectivity across kinase targets; exclusion of TTK/MPS1
In vivo research studies
Precursor availability and synthetic step economy
Synthetic accessibility and cost‑efficiency for gram‑scale supply
Non‑GPCR pathway research
Predicted reduced PAC1 receptor activity
Target engagement specificity in PAC1‑independent models
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